Cas no 6022-36-2 (5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol)

6022-36-2 structure
Nom du produit:5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol
5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol Propriétés chimiques et physiques
Nom et identifiant
-
- 5-methyl-2-(2,4,4,7-tetramethyl-3H-chromen-2-yl)phenol
- 2'-Flavanol, 2,4,4,4',7-pentamethyl-
- 2,4,4,7-tetramethyl-2-(2'-hydroxy-4'-methylphenyl)chroman
- Inulavosin
- NSC44176
- Phenol, 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-
- 2,4,4,4',7-Pentamethyl-2'-flavanol
- 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan
- 5-Methyl-2-<
- 2,4,4,7-tetramethyl-chroman-2-yl>
- -phenol
- BRN 0279169
- IN 531
- 5-methyl-2-(2,4,4,7-tetramethyl-chroman-2-yl)-phenol
- 2'-Hydroxy-2,4,4,7,4'-pentamethylflavon
- 2-(2-Hydroxy-4-methylphenyl)-2,4,4,7-tetramethylchroman
- 2'-Hydroxy-2,4,4,7,4'-pentameth
- 5-Methyl-2-< 2,4,4,7-tetramethyl-chroman-2-yl> -phenol
- SCHEMBL4665594
- Phenol, 2-(3,4-dihydro-2,4,4,7-tetramethyl-2H-1-benzopyran-2-yl)-5-methyl-
- AKOS004908096
- 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
- 5-methyl-2-(2,4,4,7-tetramethylchroman-2-yl)phenol
- NSC 44176
- 2,4,4',7-Pentamethyl-2'-flavanol
- DTXSID101033952
- NSC-44176
- IN-531
- Phenol,4-dihydro-2,4,4,7-tetramethyl-2H-1-benzopyran-2-yl)-5-methyl-
- 2'-Hydroxy-2,4,7,4'-pentamethylflavan
- 5-methyl-2-(2,4,4,7-tetramethyl-3,4-dihydro-2H-chromen-2-yl)phenol
- 5-17-04-00566 (Beilstein Handbook Reference)
- 2'-Flavanol,4,4,4',7-pentamethyl-
- 6022-36-2
- 5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol
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- Piscine à noyau: InChI=1S/C20H24O2/c1-13-6-8-15(17(21)10-13)20(5)12-19(3,4)16-9-7-14(2)11-18(16)22-20/h6-11,21H,12H2,1-5H3
- La clé Inchi: MXPGQUVVLMPLEC-UHFFFAOYSA-N
- Sourire: CC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)C)(C)C)C)O
Propriétés calculées
- Qualité précise: 296.17772
- Masse isotopique unique: 296.178
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 405
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.3
- Surface topologique des pôles: 29.5Ų
Propriétés expérimentales
- Dense: 1.061±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 82-84 ºC
- Point d'ébullition: 425.7°C at 760 mmHg
- Point d'éclair: 181.6°C
- Indice de réfraction: 1.557
- Solubilité: Insuluble (6.5E-3 g/L) (25 ºC),
- Le PSA: 29.46
- Le LogP: 4.98450
5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol Littérature connexe
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1. Electron spin resonance study of the spin label 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl oriented in the inclusion compound 2′-hydroxy-2,4,4,7,4′-pentamethylflavanWiley Smith,Lowell D. Kispert J. Chem. Soc. Faraday Trans. 2 1977 73 152
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2. 328. Condensation products of phenols and ketones. Part VIII. Proof of the flavan structure of the dimerides of o-isopropenylphenol, and of 3-isopropenyl-o- and -p-cresolWilson Baker,R. F. Curtis,J. F. W. McOmie J. Chem. Soc. 1952 1774
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3. 915. Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidineM. P. V. Boarland,J. F. W. McOmie,R. N. Timms J. Chem. Soc. 1952 4691
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Wilson Baker,R. F. Curtis,M. G. Edwards J. Chem. Soc. 1951 83
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Wilson Baker,R. F. Curtis,J. F. W. McOmie J. Chem. Soc. 1951 76
6022-36-2 (5-methyl-2-(2,4,4,7-tetramethyl-3h-chromen-2-yl)phenol) Produits connexes
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